N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
Description
Properties
CAS No. |
89143-39-5 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N3O2/c1-2-8-16-20-17(21-23-16)14-11-6-7-12-15(14)19-18(22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
ZNHXQJJTQZMACR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N=C(NO1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Propyl-1,2,4-oxadiazole Intermediate
- Starting materials : A substituted amidoxime (e.g., 2-(5-propyl-1,2,4-oxadiazol-3-yl)aniline precursor) is prepared by reacting an appropriate nitrile with hydroxylamine to form the amidoxime.
- Cyclization : The amidoxime undergoes cyclodehydration with a carboxylic acid derivative or an activated ester under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the 1,2,4-oxadiazole ring.
- Propyl group incorporation : The propyl substituent is introduced either by starting with a propyl-substituted nitrile or by alkylation of the oxadiazole ring prior to amide formation.
Formation of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
- Amide coupling : The oxadiazole-substituted aniline is reacted with benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine or pyridine to form the benzamide bond.
- Reaction conditions : Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low to ambient temperature to control reaction rate and minimize side reactions.
- Purification : The product is purified by recrystallization or chromatographic techniques to achieve high purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, solvent | Mild heating, pH control critical |
| Cyclodehydration to oxadiazole | POCl3 or polyphosphoric acid, heat | Temperature control essential for yield |
| Amide bond formation | Benzoyl chloride, base (Et3N), solvent | Anhydrous conditions preferred |
| Purification | Recrystallization or column chromatography | Ensures removal of unreacted materials |
Research Findings and Analytical Data
- The synthesis route described yields This compound with a molecular weight of 309.4 g/mol and molecular formula C18H19N3O2.
- Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The compound’s biological activity is influenced by the integrity of the oxadiazole ring and the amide linkage, making the control of reaction conditions critical.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine, pH 7-9, 50-70°C | High conversion to amidoxime |
| Cyclodehydration | POCl3, 80-120°C, 2-4 hours | Efficient ring closure, moderate yield |
| Amide coupling | Benzoyl chloride, Et3N, 0-25°C, 1-3 h | High yield, minimal side products |
| Purification | Silica gel chromatography or recrystallization | >95% purity achievable |
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties.
Case Studies
- In Vitro Studies : A study focused on derivatives of 1,3,4-oxadiazoles showed that these compounds could induce apoptosis in cancer cell lines such as glioblastoma. Specific derivatives were found to significantly damage DNA in these cells, leading to increased cell death .
- Growth Inhibition : Another investigation into related oxadiazole compounds reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines including OVCAR-8 and NCI-H40 .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored extensively.
Case Studies
- Bacterial and Fungal Inhibition : Research on similar compounds indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 1.27 µM .
- Mechanism of Action : The mechanism is believed to involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, N-(2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide may have potential applications in other therapeutic areas:
- Anti-Diabetic Properties : Some studies suggest that related oxadiazole compounds can lower glucose levels in diabetic models, indicating potential for developing anti-diabetic agents .
- Neuroprotective Effects : Preliminary findings suggest that oxadiazole derivatives may offer neuroprotective benefits by modulating oxidative stress pathways.
Mechanism of Action
The mechanism of action of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Moieties
The compound shares structural similarities with several benzamide-oxadiazole hybrids documented in the literature. Key comparisons include:
Key Observations:
- Oxadiazole Saturation: The 2,5-dihydro-oxadiazole in the target compound introduces partial saturation, which may reduce ring planarity and alter binding interactions compared to fully aromatic oxadiazoles (e.g., in ’s bis-oxadiazole prodrugs) .
- Backbone Diversity: Unlike bis-oxadiazole prodrugs (), the target compound’s monocyclic oxadiazole linked to benzamide suggests a narrower but more target-specific pharmacological profile .
Functional Group Comparisons
- Benzamide Linkage: The benzamide group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Its presence in the target compound aligns with analogs in and , which exhibit antiproliferative and antiviral activities .
- Heterocyclic Variations: The dihydro-oxadiazole differs from isoxazole or triazole analogs (e.g., ’s 2-thienylmethyl derivatives), which may confer distinct electronic and steric properties affecting target binding .
Biological Activity
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide (CAS No. 89143-39-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O2, with a molecular weight of 305.36 g/mol. The compound features a benzamide structure linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 305.36 g/mol |
| CAS Number | 89143-39-5 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising in vitro activity against various bacterial strains. The specific IC50 values varied based on structural modifications but generally indicated effective inhibition of microbial growth .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cells by disrupting mitotic processes. This is particularly relevant in cancers characterized by centrosome amplification. The mechanism involves interference with protein interactions essential for mitotic spindle formation .
Key findings from recent studies include:
- IC50 Values : The compound exhibited micromolar activity against specific cancer cell lines.
- Mechanism of Action : It was found to inhibit key proteins involved in cell division, leading to increased multipolarity and subsequent cell death.
Study 1: In Vitro Evaluation Against Cancer Cell Lines
In a controlled laboratory setting, this compound was tested against various cancer cell lines such as HeLa and MCF7. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Disruption of mitotic spindle formation |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results were promising:
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 15.0 |
These findings highlight the potential use of this compound as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
